molecular formula C12H11NO2S B8337462 4-((6-Methoxy-2-pyridyl)thio)phenol

4-((6-Methoxy-2-pyridyl)thio)phenol

Cat. No.: B8337462
M. Wt: 233.29 g/mol
InChI Key: QUGJNBMGQOLRIL-UHFFFAOYSA-N
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Description

4-((6-Methoxy-2-pyridyl)thio)phenol is a sulfur-containing phenolic compound characterized by a pyridylthioether moiety linked to a phenol ring. The methoxy group at the 6-position of the pyridine ring and the thioether bridge between the pyridine and phenol rings define its structural uniqueness.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)sulfanylphenol

InChI

InChI=1S/C12H11NO2S/c1-15-11-3-2-4-12(13-11)16-10-7-5-9(14)6-8-10/h2-8,14H,1H3

InChI Key

QUGJNBMGQOLRIL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)SC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(a) 4-((2-Aminoethyl)thio)phenol (4-S-CAP)
  • Structure: Features a phenol ring connected via a thioether to a 2-aminoethyl group instead of a methoxypyridyl group.
  • The aminoethyl group introduces basicity and hydrogen-bond donor/acceptor versatility.
(b) 2-((4-Methoxyphenyl)thio)phenol
  • Structure: Contains two phenol rings linked by a thioether, with a methoxy group on one ring.
  • Key Differences : The lack of a pyridine ring simplifies the electronic profile but retains strong hydrogen-bonding capacity.
  • Synthesis: Synthesized via iodine-catalyzed coupling of thiophenol with cyclohexanone derivatives under mild conditions, yielding 70–80% efficiency .
(c) 4-(Methylthio)phenol
  • Structure: A simpler analog with a methylthio group directly attached to the phenol ring.
  • Key Differences : The absence of heteroaromatic rings reduces steric hindrance and electronic complexity.
  • Properties: Higher volatility and lower molecular weight compared to pyridylthio derivatives, as noted in .

Heteroaromatic Thioethers

(a) Pyridaben (ISO Name)
  • Structure: Contains a pyridazinone core with tert-butyl and thioether substituents.
  • Key Differences: The pyridazinone ring introduces additional hydrogen-bond acceptors, enhancing pesticidal activity.
  • Applications : Used as an acaricide/insecticide, highlighting the role of pyridylthio groups in agrochemical design .
(b) 2-((2,4-Dimethylphenyl)thio)phenol
  • Structure: A phenol derivative with a dimethylphenylthio group.
  • Key Differences : Steric bulk from methyl groups may hinder reactivity but improve lipid solubility.
  • Properties: Melting point 80–82°C, soluble in chloroform and ethanol, as reported in .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Functional Groups Melting Point (°C) Solubility Notable Spectral Data (1H NMR)
4-((6-Methoxy-2-pyridyl)thio)phenol C12H11NO2S Pyridylthioether, phenol Not reported Likely polar aprotic solvents Anticipated δ: 6.5–8.5 (pyridine H), 5.5 (phenolic -OH)
4-S-CAP C8H11NOS Phenol, aminoethylthioether 167–170 D2O, MeOH δ 7.2 (ArOH), 3.1 (SCH2CH2NH), 2.8 (NH2)
2-((4-Methoxyphenyl)thio)phenol C13H12O2S Methoxyphenylthioether, phenol Not reported Ethanol, THF δ 7.3–6.7 (aromatic H), 3.8 (OCH3)
Pyridaben C19H25ClN2OS Pyridazinone, thioether Not reported Lipophilic solvents δ 1.3 (tert-butyl H), 4.1 (SCH2)

Reactivity and Functionalization

  • This compound: The pyridine nitrogen can act as a hydrogen-bond acceptor, while the phenolic -OH is a donor, enabling supramolecular assembly (see on hydrogen-bonding patterns) .
  • 4-S-CAP: The aminoethyl group facilitates condensation reactions with carbonyl compounds, forming triazenes or amides .
  • 2-((4-Methoxyphenyl)thio)phenol: Iodine catalysis enables efficient coupling with cyclohexanones, highlighting its utility in green chemistry .

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